2-[(6-Oxo-6h-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid
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Overview
Description
2-[(6-Oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid is a complex organic compound with the molecular formula C18H12N4O3. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2-[(6-Oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid typically involves the reaction of aminobenzimidazoles with bifunctional synthetic equivalents. One common method is the reaction of 2-aminobenzimidazole with unsaturated ketone derivatives in ethanol under basic catalysis conditions, yielding the target compound in good yield . Industrial production methods may involve the use of multicomponent reactions and highly active reusable catalysts to optimize yield and efficiency .
Chemical Reactions Analysis
2-[(6-Oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Condensation: It can participate in condensation reactions to form larger, more complex molecules.
Common reagents and conditions used in these reactions include basic or acidic catalysts, solvents like ethanol or methanol, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[(6-Oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and veterinary products.
Mechanism of Action
The mechanism of action of 2-[(6-Oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or proteins involved in disease progression, leading to therapeutic effects. For example, it may inhibit cellular phosphorylation or kinase activity, which are crucial for cell signaling and growth .
Comparison with Similar Compounds
2-[(6-Oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid is structurally similar to other heterocyclic compounds such as benzimidazoles and azolopyrimidines. its unique combination of a pyrimidoquinazoline core with an amino benzoic acid moiety distinguishes it from other compounds. Similar compounds include:
Benzimidazoles: Known for their antiviral and anticancer properties.
Azolopyrimidines: Exhibiting antiviral, antibacterial, and anticancer activities.
This compound’s unique structure and diverse biological activities make it a valuable subject of scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-[(6-oxopyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O3/c23-16-11-5-1-3-7-13(11)20-18-21-15(9-10-22(16)18)19-14-8-4-2-6-12(14)17(24)25/h1-10H,(H,24,25)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSTXHKWYSIHAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C=CC(=NC3=N2)NC4=CC=CC=C4C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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